molecular formula C16H14BrN3O B11144827 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

Cat. No.: B11144827
M. Wt: 344.21 g/mol
InChI Key: HMJTUYQBKWQONO-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic small molecule featuring a 5-bromoindole core linked via an ethyl group to a pyridinecarboxamide moiety. The pyridinecarboxamide group may contribute to hydrogen bonding or π-π stacking interactions, making this compound of interest in medicinal chemistry and crystallography.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H14BrN3O/c17-13-4-5-15-12(11-13)6-9-20(15)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21)

InChI Key

HMJTUYQBKWQONO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide with three analogs identified in the evidence, focusing on structural features, synthetic yields, and spectroscopic properties.

N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(5-bromo-1H-indol-1-yl)acetamide (Compound 22)

  • Structure : Shares the 5-bromoindole motif but differs in the linker (acetamide vs. ethyl) and the presence of a 4-acetamido-3,5-dichlorobenzylcarbamimidoyl group.
  • Synthesis : Yield of 37.5%, lower than typical for indole derivatives, possibly due to steric hindrance from the dichlorobenzyl group.
  • Spectroscopy :
    • ¹H-NMR : Signals at δ 7.68 (s, 1H, indole H4) and δ 4.77 (s, 2H, acetamide CH₂) confirm connectivity.
    • ESI-MS : m/z 509.9 [M+H]⁺, consistent with molecular weight.

N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

  • Structure : Features a 6-fluoroindole core instead of 5-bromoindole and a pyrimidine-piperidinecarboxamide group instead of pyridinecarboxamide.
  • Structural Implications :
    • Halogen Substitution : Fluorine at the 6-position (vs. bromine at 5-position) reduces steric bulk and alters electronic properties (electron-withdrawing vs. electron-donating effects).
    • Pyrimidine-Piperidine Moiety : The pyrimidine ring and piperidine carboxamide may enhance solubility or modulate kinase selectivity compared to pyridinecarboxamide.
  • Relevance : Demonstrates how halogen position and heterocycle choice influence physicochemical and pharmacological profiles.

Trametinib and Related Carboxamide Derivatives

  • Structure: Trametinib (4-[2-(2-Chloro-4-fluoroanilino)-5-methyl-4-pyrimidinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide) includes a pyrrole-carboxamide scaffold but lacks the indole moiety.
  • Functional Comparison: Trametinib’s chlorophenyl and hydroxyethyl groups optimize kinase (MEK) inhibition, whereas the target compound’s bromoindole-pyridine system may target different pathways.

Research Findings and Implications

  • Halogen Effects : Bromine at the indole 5-position (target compound) may improve binding to hydrophobic pockets compared to fluorine at the 6-position .
  • Linker Flexibility : Ethyl linkers (target compound and 6-fluoroindole analog) likely enhance conformational flexibility over rigid acetamide linkers (Compound 22) .
  • Heterocycle Impact : Pyridinecarboxamide (target) vs. pyrimidine-piperidine (6-fluoroindole derivative) may shift selectivity toward different enzyme classes (e.g., kinases vs. GPCRs) .

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